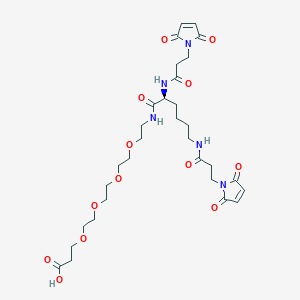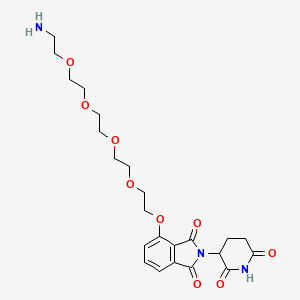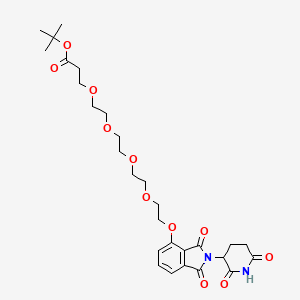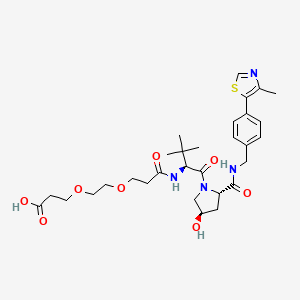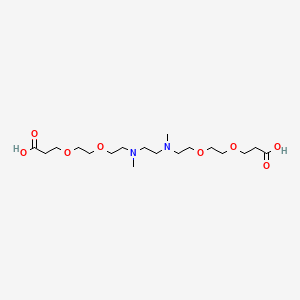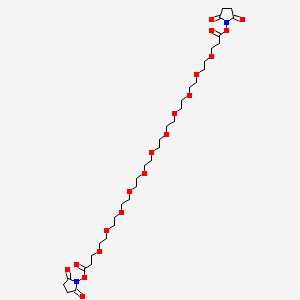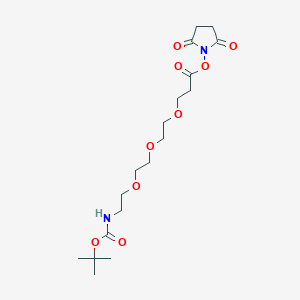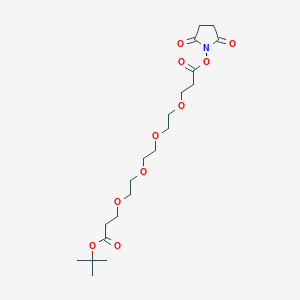
m-PEG8-ethoxycarbonyl-NHS ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG8-ethoxycarbonyl-NHS ester: is a polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is known for its ability to facilitate the conjugation of two molecules within PROTACs, making it a valuable tool in targeted protein degradation research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-PEG8-ethoxycarbonyl-NHS ester typically involves the reaction of m-PEG8 with ethoxycarbonyl chloride and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: m-PEG8-ethoxycarbonyl-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester group is highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds .
Common Reagents and Conditions:
Reagents: Primary amines, triethylamine, ethoxycarbonyl chloride, N-hydroxysuccinimide.
Conditions: Anhydrous conditions, room temperature to slightly elevated temperatures.
Major Products: The major product formed from the reaction of this compound with primary amines is the corresponding amide .
Scientific Research Applications
m-PEG8-ethoxycarbonyl-NHS ester is widely used in scientific research, particularly in the following areas:
Mechanism of Action
m-PEG8-ethoxycarbonyl-NHS ester functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The compound facilitates the formation of a stable amide bond between the PROTAC molecule and the target protein. This linkage allows the PROTAC to recruit an E3 ubiquitin ligase, which tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome .
Comparison with Similar Compounds
m-PEG8-NHS ester: Another PEG-based linker used for similar applications but without the ethoxycarbonyl group.
m-PEG4-NHS ester: A shorter PEG linker that provides less flexibility in the conjugation process.
Uniqueness: m-PEG8-ethoxycarbonyl-NHS ester is unique due to its longer PEG chain, which provides greater flexibility and solubility in aqueous media. This makes it particularly useful in the synthesis of PROTACs, where the linker length can significantly impact the efficacy of the target protein degradation .
Properties
IUPAC Name |
4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO14/c1-31-6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-24(29)4-5-25(30)40-26-22(27)2-3-23(26)28/h2-21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZGBNKPTJXTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)CCC(=O)ON1C(=O)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


